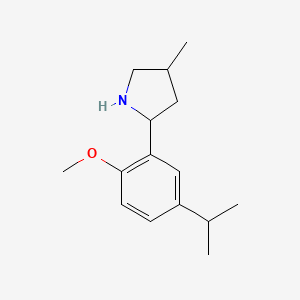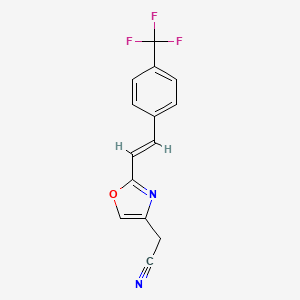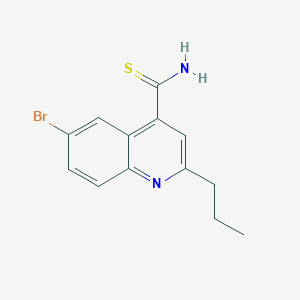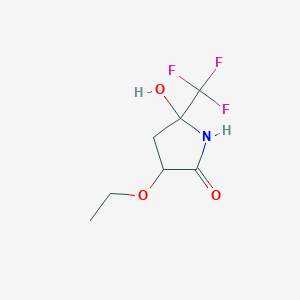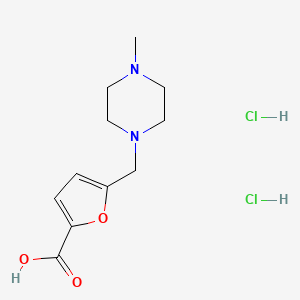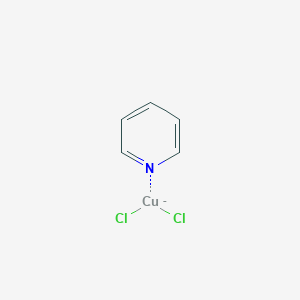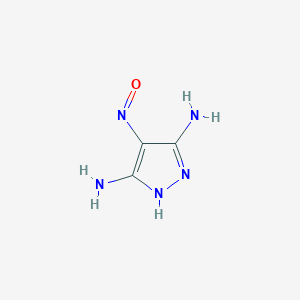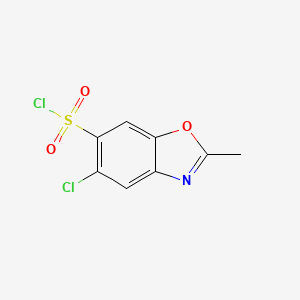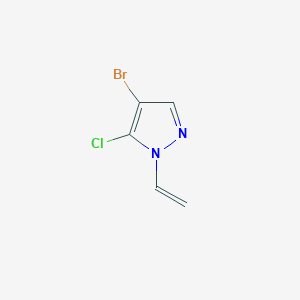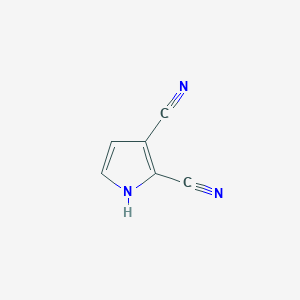
1H-Pyrrole-2,3-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrole-2,3-dicarbonitrile is a nitrogen-containing heterocyclic compound characterized by a pyrrole ring substituted with two cyano groups at the 2 and 3 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1H-Pyrrole-2,3-dicarbonitrile can be synthesized through various methods. One common approach involves the reaction of tetracyanoethylene (TCNE) with hydrochloric acid (HCl) in the presence of tin (Sn) and acetic acid (AcOH), resulting in the formation of 2-amino-5-chloro-1H-pyrrole-3,4-dicarbonitrile . Another method includes the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain precise control over reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Pyrrole-2,3-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can convert the cyano groups to amines or other functional groups.
Substitution: The cyano groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,3-dicarboxylic acid, while reduction can produce 2,3-diaminopyrrole.
Wissenschaftliche Forschungsanwendungen
1H-Pyrrole-2,3-dicarbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and polymers.
Biology: The compound is used in the study of enzyme inhibitors and as a precursor for bioactive molecules.
Medicine: Research explores its potential as a pharmacophore in drug development, particularly for antimicrobial and anticancer agents.
Wirkmechanismus
The mechanism by which 1H-Pyrrole-2,3-dicarbonitrile exerts its effects involves interactions with various molecular targets and pathways. The cyano groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to enzymes and receptors. These interactions can modulate biological activities, such as enzyme inhibition or receptor activation, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
1H-Pyrrole-2,3-dicarbonitrile can be compared with other similar compounds, such as:
1H-Pyrrole-3,4-dicarbonitrile: This compound has cyano groups at the 3 and 4 positions, leading to different chemical reactivity and applications.
2-Amino-5-chloro-1H-pyrrole-3,4-dicarbonitrile:
Pyrrolopyrazine derivatives: These compounds contain both pyrrole and pyrazine rings, exhibiting distinct biological activities and synthetic routes.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical properties and reactivity, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
59175-49-4 |
|---|---|
Molekularformel |
C6H3N3 |
Molekulargewicht |
117.11 g/mol |
IUPAC-Name |
1H-pyrrole-2,3-dicarbonitrile |
InChI |
InChI=1S/C6H3N3/c7-3-5-1-2-9-6(5)4-8/h1-2,9H |
InChI-Schlüssel |
SWIRXXWZEVGZSC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CNC(=C1C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


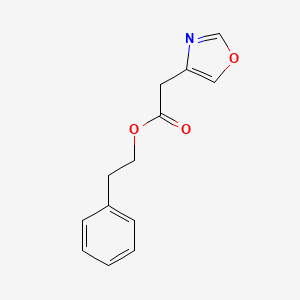
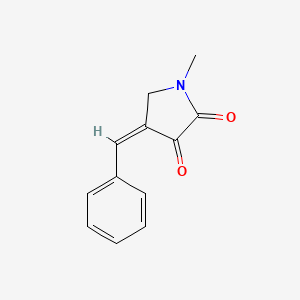
![3-fluoro-N-[1-(furan-2-ylmethylcarbamothioyl)piperidin-4-yl]benzamide](/img/structure/B15208801.png)
![3-(Tetrahydrofuran-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B15208802.png)
